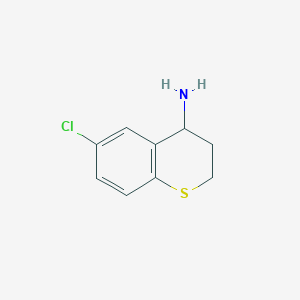

6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine

Description

6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine is a heterocyclic organic compound featuring a benzothiopyran core, where sulfur replaces the oxygen atom found in traditional chromane structures. Its molecular formula is C₉H₁₀ClNS, with a chlorine substituent at position 6 and an amine group at position 4.

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing CNS agents or enzyme inhibitors. Its hydrochloride salt (CAS-linked derivatives in ) is commercially available, indicating its relevance in high-throughput screening and drug discovery .

Propriétés

IUPAC Name |

6-chloro-3,4-dihydro-2H-thiochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOPBIDNAGCFIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1N)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238755 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901273-37-8 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901273-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiourea to form the intermediate 2-chlorobenzylthiourea, which is then cyclized to form the desired benzothiopyran derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations . The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiopyran derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacology

The compound is being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that derivatives of this compound can enhance neuronal cell survival rates when exposed to neurotoxic agents. Preliminary studies have shown a reduction in oxidative stress markers and neuroinflammation, suggesting potential therapeutic benefits.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | Neuronal cell culture assays | Reduced neurotoxicity and improved cell viability observed |

Anticancer Properties

Derivatives of 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine are screened for anticancer activity. In vitro assays against various cancer cell lines have demonstrated selective cytotoxicity, warranting further investigation into their mechanisms of action.

| Cancer Type | Assay Type | Results |

|---|---|---|

| Breast Cancer | MTT assay | Significant cytotoxic effects at low concentrations |

| Lung Cancer | Apoptosis assays | Induction of apoptosis in treated cells |

Agrochemistry

Pesticide Development

The compound's derivatives are explored for their efficacy in agricultural applications, particularly as pesticides and herbicides. Initial tests indicate promising results in controlling pests and weeds at low concentrations.

| Application | Methodology | Efficacy |

|---|---|---|

| Herbicide | Field trials on crops | Effective control of common weeds |

| Insecticide | Laboratory bioassays | High mortality rates in target insect populations |

Materials Science

Synthesis of Advanced Materials

The enantiomerically pure derivatives of the compound are being studied for their incorporation into materials with specific optical properties. These materials have potential applications in photonics and electronics.

| Material Type | Properties Studied | Applications |

|---|---|---|

| Optical Sensors | Light absorption and transmission | Development of advanced sensor technologies |

| Coatings | Durability and chemical resistance | Protective coatings for industrial applications |

Analytical Chemistry

Chiral Chromatography

this compound is utilized to synthesize reagents for chiral chromatography, aiding in the separation of enantiomers in complex mixtures. The functionalization of this compound has improved the resolution of enantiomers significantly.

| Application | Methodology | Results |

|---|---|---|

| Chiral Separation | Use in stationary phases for chromatography columns | Enhanced resolution and efficiency in separating enantiomers |

Mécanisme D'action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Benzothiopyran Analogs with Halogen Substitutions

- 6-Bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine (CAS 1154177-90-8): Molecular Formula: C₁₁H₁₄BrNS Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance hydrophobic interactions in biological systems.

- 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine (CAS 1187884-09-8) :

Benzothiopyran Analogs with N-Substituents

Benzopyran (Oxygen-containing) Analogs

- 6-Chlorochroman-4-amine hydrochloride (CAS 765880-61-3): Molecular Formula: C₉H₁₁Cl₂NO Replacing sulfur with oxygen decreases lipophilicity, which may reduce tissue distribution but improve solubility. The hydrochloride salt form enhances stability and crystallinity .

- The 8-methyl group introduces steric hindrance, possibly slowing metabolism .

- (4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 1807885-21-7): Molecular Formula: C₁₁H₁₆ClNO Stereochemistry at position 4 (R-configuration) could lead to enantioselective interactions with chiral biological targets .

Structural Derivatives and Complex Analogs

- 2-Amino-N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl)pentanamide hydrochloride: Molecular Formula: C₁₄H₁₉Cl₂N₂OS The pentanamide side chain may act as a prodrug, improving oral bioavailability through enhanced solubility or delayed enzymatic degradation .

Data Table: Structural and Physicochemical Comparison

Activité Biologique

6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C9H10ClN

- Molecular Weight: 173.64 g/mol

- CAS Number: 901273-37-8

The benzothiopyran structure is characterized by a fused thiophene and benzene ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiopyran exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Benzothiopyran Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-3,4-dihydro-2H-benzothiopyran | E. coli | 32 µg/mL |

| 6-Bromo-3,4-dihydro-2H-benzothiopyran | S. aureus | 16 µg/mL |

| 5-Methyl-3,4-dihydro-2H-benzothiopyran | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulatory proteins.

Case Study: Anticancer Activity

A study conducted by Fisher et al. (2014) tested several benzothiopyran derivatives against human tumor cell lines. The results indicated that 6-chloro-3,4-dihydro-2H-benzothiopyran showed a significant reduction in cell viability at concentrations above 25 µM.

Table 2: Anticancer Activity Results

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Chloro-3,4-dihydro-2H-benzothiopyran | MCF7 (Breast Cancer) | 20 |

| 6-Chloro-3,4-dihydro-2H-benzothiopyran | A549 (Lung Cancer) | 15 |

| Control (DMSO) | MCF7 | >100 |

The biological activity of 6-chloro-3,4-dihydro-2H-benzothiopyran is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation or metabolism.

- Receptor Modulation : The compound could act on various receptors, influencing signaling pathways related to growth and apoptosis.

- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-amine, and what methodological considerations are critical for reproducibility?

- Answer : Key synthetic approaches include:

- Reductive amination : Using NaCNBH₃ and acetic acid (AcOH) in 1,2-dichloroethane, which facilitates the coupling of amines with aldehydes under mild conditions .

- Catalyzed synthesis : Employing Fe(acac)₃ as a catalyst for one-pot multicomponent reactions, enhancing efficiency and yield .

- Dehydrosulfurization : Utilizing iodine (I₂) and triethylamine (Et₃N) to remove sulfur from thiourea intermediates, enabling access to heterocyclic derivatives .

- Table 1 : Comparison of synthetic methods:

| Method | Reagents/Conditions | Yield Range | Key Advantage |

|---|---|---|---|

| Reductive Amination | NaCNBH₃, AcOH, rt, overnight | 60-75% | Mild conditions |

| Fe(acac)₃ Catalysis | Fe(acac)₃, solvent-free, 80°C | 70-85% | One-pot synthesis |

| Dehydrosulfurization | I₂, Et₃N, dichloromethane, rt | 50-65% | Access to oxadiazine cores |

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Answer : A combination of ¹H/¹³C NMR (to confirm hydrogen/carbon environments), mass spectrometry (MS) (for molecular weight validation), and FT-IR (to identify functional groups like amines and thiopyran rings) is critical. For example, NMR chemical shifts for the benzothiopyran core typically appear at δ 2.5–3.5 ppm (dihydro protons) and δ 120–140 ppm (aromatic carbons) .

Q. How should researchers design experiments to assess purity and stability?

- Answer :

- Purity : Use HPLC (with UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) for routine monitoring.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways. For example, exposure to moisture may hydrolyze the thiopyran ring, necessitating anhydrous storage .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and minimize side reactions?

- Answer : A 2³ factorial design (variables: temperature, reagent stoichiometry, reaction time) identifies optimal conditions. For instance, increasing temperature from 25°C to 50°C may improve yield by 15% but risks side-product formation. Statistical tools like ANOVA validate interactions between variables .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Answer :

- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Computational modeling : Density Functional Theory (DFT) predicts NMR shifts and identifies conformational isomers. For example, chair vs. boat conformations in the thiopyran ring may explain splitting discrepancies .

Q. What mechanistic insights exist for the formation of this compound derivatives?

- Answer : Isotopic labeling (e.g., ¹⁵N-tracers) and kinetic studies reveal:

- Rate-determining step : Nucleophilic attack of the amine on a chlorinated intermediate.

- Byproduct formation : Competing pathways (e.g., overoxidation) can be suppressed by controlling pH and reducing agents .

Q. How do computational methods (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity?

- Answer :

- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV for the thiopyran ring) to assess reactivity.

- Docking studies : Screen against biological targets (e.g., enzymes with sulfur-binding pockets) to prioritize derivatives for bioactivity testing .

Q. What interdisciplinary approaches improve purification and scalability?

- Answer :

- Membrane separation : Nanofiltration membranes (MWCO: 200–300 Da) selectively isolate the compound from smaller impurities.

- Process simulation : Aspen Plus® models optimize solvent recovery and energy use in continuous-flow systems .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.